Sulfuric acid diammonium salt, mixt. with diammonium hydrogen phosphate

Description

Systematic IUPAC Nomenclature and CAS Registry Numbers

Sulfuric acid diammonium salt, commonly termed diammonium sulfate , bears the IUPAC name diammonium tetraoxosulfate and the CAS Registry Number 7783-20-2 . Its phosphate counterpart, diammonium hydrogen phosphate , is systematically named di-ammonium hydrogen orthophosphate with the CAS Number 7783-28-0 . When combined, the mixture retains the individual identities of both salts rather than forming a new molecular entity. The absence of a unique CAS Number for the mixture underscores its classification as a physical blend rather than a chemically bonded compound.

Molecular Formula and Structural Characteristics

The molecular formulas of the components are distinct:

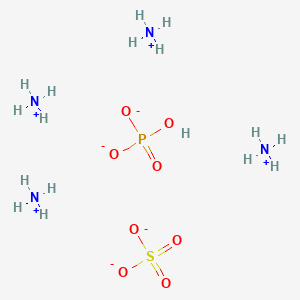

- Diammonium sulfate : $$ \text{(NH}4\text{)}2\text{SO}4 $$ (simplified as $$ \text{H}8\text{N}2\text{O}4\text{S} $$).

- Diammonium hydrogen phosphate : $$ \text{(NH}4\text{)}2\text{HPO}4 $$ (represented as $$ \text{H}9\text{N}2\text{O}4\text{P} $$).

Structurally, diammonium sulfate consists of two ammonium cations ($$ \text{NH}4^+ $$) electrostatically bonded to a sulfate anion ($$ \text{SO}4^{2-} $$) in a tetrahedral arrangement. Diammonium hydrogen phosphate, meanwhile, features a hydrogen phosphate anion ($$ \text{HPO}_4^{2-} $$) linked to ammonium ions, with one proton retained on the phosphate group. In mixtures, these ions coexist without covalent interaction, as evidenced by the preservation of individual spectroscopic signatures.

| Compound | Molecular Formula | Anion Geometry | Cation-Anion Interaction |

|---|---|---|---|

| Diammonium sulfate | $$ \text{(NH}4\text{)}2\text{SO}_4 $$ | Tetrahedral ($$ \text{SO}_4^{2-} $$) | Ionic (non-directional) |

| Diammonium hydrogen phosphate | $$ \text{(NH}4\text{)}2\text{HPO}_4 $$ | Tetrahedral ($$ \text{HPO}_4^{2-} $$) | Ionic and hydrogen bonding |

Crystalline Phase Behavior and Polymorphic Forms

Both compounds exhibit distinct crystalline architectures. Diammonium sulfate adopts an orthorhombic crystal system under standard conditions, with ammonium ions occupying interstitial sites within the sulfate framework. Diammonium hydrogen phosphate, however, crystallizes in a monoclinic system (space group $$ P2_1/c $$), characterized by layers of hydrogen phosphate anions bridged by ammonium cations via $$ \text{N-H}\cdots\text{O} $$ hydrogen bonds.

Notably, diammonium hydrogen phosphate demonstrates polymorphism. A 2010 study identified a new monoclinic modification (space group $$ P21/c $$) with $$ Z' = 2 $$, featuring alternating layers of $$ \text{HPO}4^{2-} $$ and $$ \text{NH}_4^+ $$ ions. In mixtures, phase behavior depends on stoichiometry and crystallization conditions. Co-precipitation experiments reveal that excess sulfate ions suppress phosphate crystallization, favoring the formation of sulfate-dominated lattices with phosphate incorporation at defects.

Key crystalline parameters :

Properties

CAS No. |

76930-58-0 |

|---|---|

Molecular Formula |

H17N4O8PS |

Molecular Weight |

264.20 g/mol |

IUPAC Name |

tetraazanium;hydrogen phosphate;sulfate |

InChI |

InChI=1S/4H3N.H3O4P.H2O4S/c;;;;2*1-5(2,3)4/h4*1H3;(H3,1,2,3,4);(H2,1,2,3,4) |

InChI Key |

HLZBNHXIWDQVJI-UHFFFAOYSA-N |

Canonical SMILES |

[NH4+].[NH4+].[NH4+].[NH4+].OP(=O)([O-])[O-].[O-]S(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction:

$$

\ce{H3PO4(aq) + 2NH3(aq) -> (NH4)2HPO4(aq)}

$$

Materials and Equipment:

Method:

-

- Use a pipette to transfer 20 mL of ammonia solution into an evaporating basin.

- Gradually add phosphoric acid from a burette until the reaction reaches completion (indicated by pH monitoring or color change using an indicator like methyl orange).

Concentration and Crystallization:

- Heat the solution gently over a Bunsen burner until its volume reduces to one-fifth.

- Allow the concentrated solution to cool at room temperature to form crystals.

-

- Filter the crystals using filter paper and dry them at room temperature.

Reaction Between Sulfuric Acid and Diammonium Hydrogen Phosphate

To produce sulfuric acid diammonium salt mixed with diammonium hydrogen phosphate, sulfuric acid reacts with diammonium hydrogen phosphate under specific conditions.

Reaction:

$$

\ce{2H2SO4 + (NH4)2HPO4 -> 2NH4HSO4 + H3PO4}

$$

This reaction may also yield ammonium sulfate ($$\ce{(NH4)2SO4}$$) depending on the molar ratios and reaction conditions.

Key Considerations:

- Molar Ratios: The stoichiometric balance between $$\ce{H2SO4}$$ and $$\ce{(NH4)2HPO4}$$ determines the extent of conversion.

- Reaction Medium: The absence or presence of water affects the equilibrium between various ionic species ($$\ce{HSO4^-}$$, $$\ce{SO4^{2-}}$$, $$\ce{NH4^+}$$, etc.) in solution.

- Temperature Control: Elevated temperatures (above 70°C) can lead to decomposition of diammonium hydrogen phosphate into ammonia and other by-products.

Industrial Production Methods

In industrial settings, sulfur-based fertilizers are often produced using specialized devices that integrate sulfur and phosphate compounds:

Methodology:

-

- Powdered sulfur is melted in a pre-heated device to form liquid sulfur.

-

- The liquid sulfur is introduced into a reactor containing diammonium hydrogen phosphate.

- The reaction is carried out under controlled temperature and pressure to ensure uniform mixing and reaction completion.

-

- The product is granulated for ease of handling and application in agricultural fields.

Analysis of Reaction Conditions

The preparation process requires precise control over several parameters:

| Parameter | Optimal Conditions |

|---|---|

| Temperature | Room temperature for crystallization; elevated for industrial reactions |

| pH | Neutral to slightly acidic (6–7) |

| Molar Ratios | Stoichiometric proportions for maximum yield |

| Reaction Time | Sufficient time for complete neutralization |

Challenges in Preparation

- By-product Formation: Excess ammonia or sulfuric acid can lead to secondary reactions producing unwanted compounds like ammonium bisulfate.

- Crystallization Control: Rapid cooling may trap impurities within the crystals, affecting purity.

- Environmental Concerns: Handling of ammonia and sulfuric acid requires strict safety protocols due to their corrosive nature.

Chemical Reactions Analysis

Types of Reactions

Sulfuric acid diammonium salt, mixed with diammonium hydrogen phosphate, undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents.

Reduction: It can also undergo reduction reactions under specific conditions.

Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Substitution Reagents: Various reagents can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce sulfate ions, while reduction reactions may yield ammonium ions.

Scientific Research Applications

Agricultural Applications

Fertilizer Use

- Nutrient Source : The mixture serves as a potent fertilizer, providing essential nitrogen and phosphorus to crops. Diammonium phosphate (DAP) is recognized for its high nutrient content, typically containing 18% nitrogen and 46% phosphorus pentoxide (P₂O₅) .

- Soil pH Management : When applied, DAP temporarily raises soil pH, which can enhance phosphorus availability in acidic soils. This effect is crucial for optimizing crop yield and health .

Table 1: Nutrient Composition of Fertilizers

| Fertilizer Type | Nitrogen (N) | Phosphorus Pentoxide (P₂O₅) | Sulfur (S) | pH Level |

|---|---|---|---|---|

| Diammonium Phosphate | 18% | 46% | Varies | 7.5 - 8 |

| Sulfuric Acid Diammonium Salt Mixture | Varies | Varies | Present | Acidic |

Food Industry Applications

Yeast Fermentation

- The mixture is utilized as a nutrient source in the fermentation process for bread and alcoholic beverages. It supports yeast viability and activity during fermentation, enhancing the quality of the final product .

Food Additive

- Diammonium hydrogen phosphate is used as a food additive to regulate pH levels and improve texture in various food products, including cheese production .

Industrial Applications

Fire Retardant

- A notable application of this compound is its use as a fire retardant in various industries. The mixture can be spread in areas prone to wildfires to prevent ignition and can later serve as a nutrient source for vegetation once the fire risk has diminished .

Chemical Manufacturing

- The compound is involved in the synthesis of other chemicals and fertilizers through controlled reactions with phosphoric acid and ammonia. This versatility makes it valuable in the chemical industry for producing various ammonium salts .

Case Study 1: Agricultural Impact

A field study conducted on the effects of diammonium phosphate on crop yields demonstrated that crops treated with this fertilizer exhibited a 9.3% increase in yield compared to untreated controls. The study highlighted the importance of sulfur additions alongside DAP to enhance nutrient uptake .

Case Study 2: Fire Retardant Efficacy

In a controlled trial assessing the effectiveness of diammonium phosphate as a fire retardant, areas treated with a DAP mixture showed a significant reduction in fire spread compared to untreated areas. This study emphasizes its dual role as both a protective agent during fire risks and a subsequent nutrient for soil recovery post-fire .

Mechanism of Action

The mechanism of action of sulfuric acid diammonium salt, mixed with diammonium hydrogen phosphate, involves the release of ammonium and phosphate ions in aqueous solutions. These ions interact with various molecular targets and pathways, depending on the specific application. For example, in agriculture, the ammonium ions provide a source of nitrogen for plant growth, while the phosphate ions contribute to the development of roots and flowers.

Comparison with Similar Compounds

Production Methods

- Ammonium sulfate : Synthesized via the reaction of sulfuric acid with ammonia or as a byproduct of caprolactam production .

- DAP : Produced by neutralizing phosphoric acid (thermal or wet-process) with ammonia. Wet-process DAP requires purification to remove impurities like metals (e.g., Fe, Al) .

Comparison with Similar Compounds

Chemical and Physical Properties

Functional Distinctions

- Ammonium sulfate is ineffective in such biochemical pathways but excels in sulfur supplementation .

Agricultural Efficiency :

Industrial Versatility :

Research Findings

- DAP in Enzymatic Reactions: Studies show DAP acts as a conformational modulator for tryptophanase, enhancing D-serine conversion to tryptophan. No similar activity is seen in ammonium sulfate or MAP .

- Impurity Management : Wet-process DAP requires rigorous purification to remove metal impurities (e.g., Fe, Al), unlike ammonium sulfate, which is typically synthesized from purer sulfuric acid .

- Market Trends : The DAP market is projected to grow at 7.6% CAGR (2021–2026), driven by high-P fertilizer demand, while ammonium sulfate usage is stable due to niche sulfur applications .

Biological Activity

The compound “sulfuric acid diammonium salt, mixt. with diammonium hydrogen phosphate,” commonly referred to as ammonium sulfate (E517) and diammonium phosphate (DAP), has garnered attention for its biological activity. This article explores the biological effects, mechanisms of action, and potential applications of these compounds based on recent research findings.

Chemical Composition and Properties

Ammonium Sulfate (E517) :

- Chemical Formula : (NH₄)₂SO₄

- CAS Number : 7783-20-2

- Properties : Highly soluble in water, it acts as a fertilizer and is used in various industrial applications.

Diammonium Phosphate (DAP) :

- Chemical Formula : (NH₄)₂HPO₄

- CAS Number : 7783-28-4

- Properties : DAP is a source of phosphorus and nitrogen for plants and is used in fertilizers.

Antimicrobial Properties

Recent studies have demonstrated that both ammonium sulfate and diammonium phosphate exhibit significant antimicrobial activity.

Table 1: Antimicrobial Activity of Ammonium Salts

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ammonium Sulfate | Staphylococcus aureus | 6.35 µg/mL |

| Ammonium Sulfate | Escherichia coli | 4.4 µg/mL |

| DAP | Candida albicans | 0.9 µM |

| DAP | Bacillus cereus | 0.7 µM |

Studies indicate that these compounds can inhibit the growth of various pathogenic bacteria and fungi, outperforming some conventional antibiotics in certain cases .

The biological activity of these compounds can be attributed to several mechanisms:

- Disruption of Cell Membrane Integrity : Ammonium salts interact with microbial membranes, leading to increased permeability and subsequent cell lysis.

- Inhibition of Protein Synthesis : These compounds can interfere with ribosomal function, halting protein production essential for microbial growth .

- Metabolic Pathway Interference : They disrupt key metabolic pathways within pathogens, inhibiting their ability to thrive and reproduce .

Cytotoxicity Studies

Cytotoxicity assessments have shown that while these salts exhibit antimicrobial properties, they also maintain low toxicity levels towards human cells. For instance, ammonium sulfate demonstrated no significant cytotoxic effects on human embryonic lung cells at concentrations up to 11.3 μM .

Table 2: Cytotoxicity of Ammonium Salts

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Ammonium Sulfate | WI-38 (human lung cells) | >11.3 |

| DAP | Chang liver cells | >10 |

This suggests a favorable therapeutic index for potential applications in antimicrobial treatments without significant adverse effects on human cells.

Agricultural Applications

In agricultural settings, the combination of ammonium sulfate and diammonium phosphate has been shown to enhance plant growth and yield. A study indicated that the application of these salts improved nitrogen uptake in crops, leading to increased biomass production .

Environmental Remediation

These compounds have also been explored for their role in environmental remediation efforts. Their ability to bind heavy metals makes them suitable for use in soil decontamination processes .

Q & A

Q. Recommended protocol :

Purify (NH₄)₂HPO₄ via recrystallization in deionized water.

Conduct inductively coupled plasma mass spectrometry (ICP-MS) to quantify metal contaminants.

Use high-purity (≥99%) ammonium sulfate to minimize cross-contamination .

Basic: What methodological considerations are essential for using ammonium sulfate in protein precipitation when mixed with phosphate buffers?

- Fractional precipitation : Adjust (NH₄)₂SO₄ saturation incrementally (e.g., 20–80%) while maintaining pH 7–8 with (NH₄)₂HPO₄ to avoid denaturation .

- Centrifugation parameters : Use ≥10,000 × g for 15–30 minutes to pellet precipitated proteins.

- Dialyze post-precipitation : Remove residual sulfate/phosphate ions using a 10 kDa MWCO membrane to restore protein activity .

Data contradiction note : While ammonium sulfate typically precipitates globular proteins, some phosphorylated proteins may require modified salt ratios due to phosphate-binding domains .

Advanced: How can conflicting solubility data for ammonium sulfate and diammonium hydrogen phosphate in mixed aqueous systems be resolved experimentally?

Discrepancies in solubility often arise from:

Q. Experimental design :

Prepare saturated solutions of each salt separately at 25°C.

Mix in molar ratios (1:1, 1:2, 2:1) and measure solubility via gravimetry.

Use Raman spectroscopy to identify ion-pair formation .

Basic: What analytical techniques are recommended for quantifying ammonium sulfate and diammonium hydrogen phosphate in heterogeneous mixtures?

- Ion chromatography : Separates sulfate (retention time ~5.2 min) and phosphate (retention time ~8.5 min) with a conductivity detector .

- NMR spectroscopy : ³¹P NMR distinguishes phosphate species, while ¹H NMR identifies ammonium ions .

- Thermogravimetric analysis (TGA) : Differentiates decomposition profiles (ammonium sulfate decomposes at 280°C; diammonium hydrogen phosphate at 155°C) .

Advanced: What role do ammonium sulfate and diammonium hydrogen phosphate play in optimizing PCR buffer systems?

Q. Optimization workflow :

Screen (NH₄)₂SO₄ concentrations (10–50 mM) with fixed 20 mM (NH₄)₂HPO⁴.

Measure PCR efficiency using qPCR with SYBR Green.

Adjust Mg²⁺ levels to counteract sulfate-phosphate chelation .

Basic: How does the hygroscopic nature of these salts impact long-term storage and experimental reproducibility?

- Storage : Use desiccators with silica gel and airtight containers to prevent moisture absorption .

- Weighing protocol : Pre-dry salts at 100°C for 2 hours and cool in a desiccator before use .

Advanced: What strategies exist for recovering organic acids from fermentation broths using ammonium sulfate-phosphate mixtures?

- Acid-base titration : Add (NH₄)₂HPO⁴ to adjust pH, then precipitate organic acids (e.g., succinic acid) with (NH₄)₂SO₄.

- Yield enhancement : Achieve 93.3% succinic acid recovery via sequential ammoniation and sulfuric acid treatment .

Key challenge : Co-precipitation of sulfate-phosphate salts requires selective dissolution (e.g., ethanol washing) .

Basic: What safety protocols are critical when handling these salts in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation of ammonia gas released during decomposition .

- PPE : Wear nitrile gloves and goggles to prevent skin/eye irritation .

Advanced: How can crystallographic studies resolve phase transitions in ammonium sulfate-diammonium hydrogen phosphate co-crystals?

- SC-XRD : Resolve hydrogen bonding between NH₄⁺ and sulfate/phosphate ions.

- DSC analysis : Identify eutectic points and phase transitions at 50–150°C .

Data interpretation : Phase diagrams constructed from DSC and XRD data guide stoichiometric ratios for stable co-crystal formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.